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For Researchers, Scientists, and Drug Development Professionals

Introduction

Penasterol, a steroidal carboxylic acid isolated from the marine sponge Erylus formosus, has
garnered interest for its biological activity. This technical guide provides a summary of the
available spectroscopic information and delves into its known mechanism of action as a
thrombin receptor antagonist. While specific, publicly available raw spectroscopic data for
Penasterol is limited, this document outlines the expected spectral characteristics based on its
structure and data from related steroidal compounds. Furthermore, it details generalized
experimental protocols for the spectroscopic analysis of such natural products and visualizes
the signaling pathway associated with its therapeutic target.

Spectroscopic Data of Penasterol

A comprehensive search for the raw *H NMR, 13C NMR, and Mass Spectrometry data of
Penasterol did not yield publicly available datasets. The primary literature describing its
isolation notes that the structure was determined using spectroscopic methods, but the detailed
data was not provided in the publication[1]. Therefore, the following sections describe the
anticipated spectral features of Penasterol based on its steroidal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: The proton NMR spectrum of Penasterol is expected to exhibit characteristic signals
for a steroidal nucleus. Key features would likely include:

Methyl Protons: Several sharp singlet signals in the upfield region (& 0.5-1.5 ppm)
corresponding to the angular methyl groups of the steroid core.

» Methylene and Methine Protons: A complex series of multiplets in the region of  1.0-2.5
ppm arising from the protons of the fused ring system.

 Olefinic Protons: If any double bonds are present in the ring system or side chain,
corresponding signals would appear in the downfield region (& 5.0-6.0 ppm).

» Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (typically o
10-13 ppm), which may be exchangeable with D20.

13C NMR: The carbon NMR spectrum would provide further structural confirmation:

o Carbonyl Carbon: A signal in the highly downfield region (& 170-185 ppm) corresponding to
the carboxylic acid group.

o Steroid Core Carbons: A series of signals in the aliphatic region (& 10-60 ppm) for the
methyl, methylene, methine, and quaternary carbons of the steroid nucleus.

» Olefinic Carbons: Signals in the region of d 100-150 ppm if carbon-carbon double bonds are
present.

Mass Spectrometry (MS)

The mass spectrum of Penasterol would be used to determine its molecular weight and
elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation
pattern in the MS/MS spectrum would offer valuable structural information. Common
fragmentation pathways for steroidal compounds include the loss of the side chain and
characteristic cleavages of the ring system.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Penasterol are not available
in the public domain. However, the following are generalized procedures for the NMR and MS
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analysis of natural products like sterols.

NMR Spectroscopy Protocol (General)

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, CDsOD, or DMSO-de) in an NMR tube. The choice of solvent depends
on the solubility of the analyte.

Data Acquisition: *H NMR, 3C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC)
spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Parameters: A typical *H NMR experiment involves a 90° pulse, a relaxation delay of
1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Parameters: 13C NMR experiments generally require a larger number of scans due
to the low natural abundance of the 13C isotope. Proton decoupling is used to simplify the
spectrum to single lines for each carbon.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced
to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (General)

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol,
acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled to a
liquid chromatography (LC) system.

lonization: Electrospray ionization (ESI) is a common technique for the analysis of polar
molecules like Penasterol. It can be operated in either positive or negative ion mode.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass
analyzer, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer. High-resolution
instruments provide accurate mass measurements for elemental composition determination.

Fragmentation (MS/MS): For structural elucidation, precursor ions are selected and
fragmented using collision-induced dissociation (CID) or other fragmentation techniques. The
resulting product ions are then mass analyzed.
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Signaling Pathway Visualization

Penasterol has been identified as a potent thrombin receptor antagonist[1]. The primary
thrombin receptor on human platelets is Protease-Activated Receptor-1 (PAR-1), a G protein-
coupled receptor (GPCR). The binding of thrombin to PAR-1 initiates a signaling cascade that
leads to platelet activation and aggregation. Penasterol exerts its effect by inhibiting this
pathway.

Below is a diagram illustrating the PAR-1 signaling pathway that is antagonized by Penasterol.

Click to download full resolution via product page

Caption: Thrombin Receptor (PAR-1) Signaling Pathway and its inhibition by Penasterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1679222#spectroscopic-data-of-penasterol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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